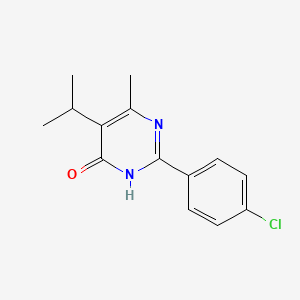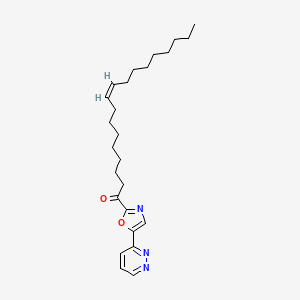
3-Ethoxyacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes an acridine core with an ethoxy group at the third position and a ketone group at the ninth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyacridin-9(10H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with phthalic anhydride, followed by cyclization and oxidation steps to form the desired acridinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Formation of acridinone quinones.
Reduction: Formation of 3-ethoxyacridin-9(10H)-ol.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethoxyacridin-9(10H)-one is used as a building block in the synthesis of more complex acridine derivatives. It serves as a precursor for the development of new materials with unique electronic and photophysical properties.
Biology: In biological research, this compound and its derivatives are studied for their potential as DNA intercalators. These compounds can bind to DNA and disrupt its function, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific color properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxyacridin-9(10H)-one involves its ability to intercalate into DNA. By inserting itself between DNA base pairs, the compound can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it binds and interferes with its function.
Topoisomerases: The compound may also inhibit topoisomerases, enzymes involved in DNA replication and repair, further contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
3-Methoxyacridin-9(10H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
9-Aminoacridine: Lacks the ethoxy group and has an amino group at the ninth position.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness: 3-Ethoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position enhances its lipophilicity and may influence its interaction with biological targets compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
160289-91-8 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)17/h3-9H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
FYBYWDIHLBLQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


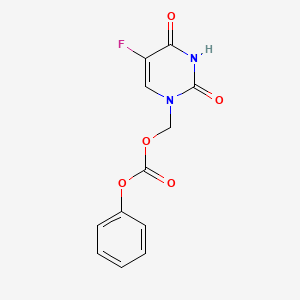
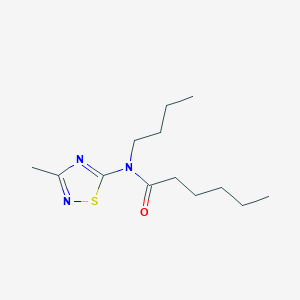
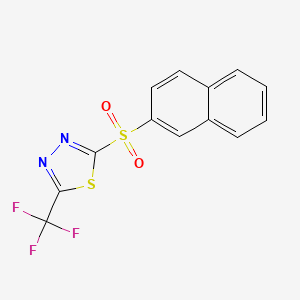
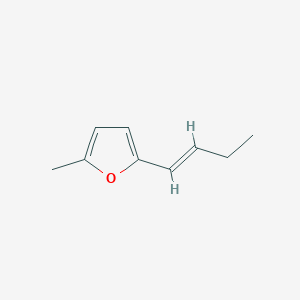
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)

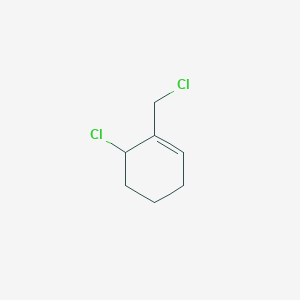


![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
